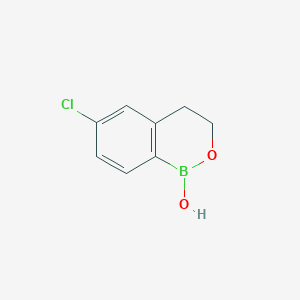

6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine

Description

Properties

IUPAC Name |

6-chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIVYFLKQHTVBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CCO1)C=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a chlorinated aromatic compound with a boronic acid derivative in the presence of a catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine is utilized in the synthesis of various quinoline derivatives, which are known for their therapeutic potential against multiple diseases. The compound's ability to act as a catalyst in chemical reactions enhances the efficiency of these synthetic pathways.

Biology

In biological research, this compound has been employed to prepare 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These derivatives exhibit notable antimicrobial, antiviral, and anticancer activities. For instance, studies have shown that certain benzothiadiazine derivatives can effectively inhibit bacterial growth and exhibit cytotoxic effects against cancer cell lines .

Medicine

The medical applications of this compound include its role in synthesizing 1-indanone derivatives. These derivatives are being explored for their potential in treating neurodegenerative diseases such as Alzheimer’s disease and various cardiovascular conditions. Research indicates that these compounds may enhance cognitive function and provide neuroprotective effects .

Industrial Applications

In industry, this compound is being investigated for its utility in developing gas separation membranes and adhesives. Its unique properties allow it to be integrated into materials that require specific chemical interactions or enhanced durability under various conditions.

Case Studies

Case Study 1: Antimicrobial Activity

A study demonstrated the effectiveness of benzothiadiazine derivatives synthesized from this compound against resistant bacterial strains such as Klebsiella pneumoniae. The derivatives showed significant inhibition rates compared to standard antibiotics .

Case Study 2: Neuroprotective Effects

Research focused on indanone derivatives derived from this compound highlighted their potential neuroprotective effects in models of Alzheimer's disease. The study reported improvements in cognitive functions and reductions in amyloid-beta plaque formation in treated subjects .

Mechanism of Action

The mechanism of action of 6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products. Additionally, its ability to undergo substitution reactions makes it a valuable intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Benzoxaborinine Derivatives

The closest analog in the evidence is 1,1-bis(oxidanyl)-3,4-dihydro-2,1-benzoxaborinine (C₈H₁₀BO₃), which lacks the chlorine substituent and instead has two hydroxyl groups at position 1 . Key differences include:

- Electrophilic boron center : The target compound’s hydroxyl group at position 1 may enhance hydrogen-bonding capacity compared to the bis(oxidanyl) derivative.

Benzodithiazine Derivatives

Compounds such as 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () and 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () share the chloro substituent but differ in core structure:

- Sulfur vs. boron : Benzodithiazines contain sulfur and nitrogen in their heterocyclic rings, leading to distinct electronic properties (e.g., strong IR absorption for SO₂ at 1150–1340 cm⁻¹ ).

- Melting points : Benzodithiazines exhibit higher thermal stability (melting points >300°C with decomposition) compared to benzoxaborinines, which are typically liquid or lower-melting due to weaker B–O bonds .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Pharmacological Implications

- The chlorine substituent may improve membrane permeability .

- Benzodithiazines: Sulfonamide-containing analogs (e.g., 4-Amino-6-chloro-1,3-benzenedisulfonamide in ) are associated with diuretic or antihypertensive effects, indicating divergent therapeutic targets compared to benzoxaborinines .

Biological Activity

6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine is a boron-containing compound that has garnered attention for its potential biological activities, particularly as a β-lactamase inhibitor. This article reviews the compound's biological activity, focusing on its mechanism of action, efficacy against various bacterial strains, and structure-activity relationships (SAR).

The compound acts primarily as an inhibitor of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Its structural features, including the hydroxyl group and the boron atom, facilitate binding to the active sites of these enzymes. The introduction of a hydroxyl group enhances hydrogen bonding interactions, which is crucial for the compound's inhibitory activity against serine and metallo-β-lactamases .

Efficacy Against Bacterial Strains

Research indicates that this compound exhibits significant inhibitory effects against several clinically relevant bacterial strains. The following table summarizes its minimum inhibitory concentrations (MICs) against various β-lactamase-producing bacteria:

| Bacterial Strain | β-Lactamase Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Klebsiella pneumoniae | KPC-2 | 0.5 | |

| Pseudomonas aeruginosa | VIM-2 | ≥32 | |

| Escherichia coli | CTX-M | 1.0 | |

| Enterobacter cloacae | AmpC | 2.0 |

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its specific structural components. SAR studies have shown that modifications to the aromatic ring and the boron atom can significantly impact the compound's activity. For instance:

- Hydroxyl Group : Essential for binding interactions with β-lactamases.

- Chlorine Substitution : Enhances lipophilicity and may improve membrane penetration.

- Boron Atom : Critical for covalent interaction with serine residues in the active site of β-lactamases .

Case Studies

A notable study conducted by Ness et al. demonstrated that derivatives of this compound were effective in restoring the activity of meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The combination therapy showed enhanced antibacterial efficacy compared to meropenem alone .

Another investigation focused on the compound's ability to inhibit various classes of β-lactamases. The results indicated that while it was potent against class A enzymes like KPC-type carbapenemases, its effectiveness was reduced against class B metallo-β-lactamases. This highlights the need for further structural modifications to enhance its broad-spectrum activity .

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine, and what intermediates are critical for yield optimization?

Methodological Answer:

- Key Steps :

- Oxidation/Reduction Pathways : Start with chlorinated benzoxaborinine precursors and employ controlled oxidation to introduce hydroxyl groups. Reduction steps may stabilize the dihydro structure (e.g., using NaBH₄ or catalytic hydrogenation) .

- Substitution Reactions : Introduce chloro groups via nucleophilic substitution (e.g., using PCl₅ or SOCl₂) under anhydrous conditions .

- Intermediates : Monitor intermediates like 6-chloro-1,4-dihydro-2,7-naphthyridin-3-ol (reduction product) and boronic acid derivatives (e.g., (2-Amino-4-(isopropoxycarbonyl)phenyl)-boronic acid hydrochloride) for purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the dihydro structure and chlorine/hydroxy substituents. For boron-containing analogs, ¹¹B NMR can verify boronate ring integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing isomers .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, especially for boronate ring conformation .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition : Screen against MEK (mitogen-activated protein kinase) using kinase activity assays, as structurally similar dihydro-naphthyridinones show MEK inhibitory activity .

- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive/negative bacteria to assess minimum inhibitory concentrations (MICs) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify potential anticancer activity .

Advanced Research Questions

Q. How can computational methods guide the rational design of derivatives with enhanced target binding?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with MEK or microbial enzyme active sites. Focus on optimizing hydrogen bonding with the hydroxy group and boron’s Lewis acidity .

- QSAR Modeling : Correlate substituent electronic effects (e.g., chloro vs. methoxy groups) with bioactivity using descriptors like logP and Hammett constants .

- MD Simulations : Assess stability of boron-containing rings in aqueous environments to predict metabolic stability .

Q. What strategies resolve contradictions in observed bioactivity across different studies?

Methodological Answer:

- Iterative Replication : Repeat assays under standardized conditions (e.g., pH, solvent, cell line) to isolate variables .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurity profiles) .

- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm if bioactivity stems from the parent compound or metabolites .

Q. How can reaction mechanisms for unexpected byproducts during synthesis be elucidated?

Methodological Answer:

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to detect transient intermediates during synthesis .

- Isolation and Characterization : Purify byproducts via preparative HPLC and analyze via NMR/MS to propose formation pathways (e.g., over-oxidation or ring-opening) .

- Computational Chemistry : Calculate energy barriers for competing pathways (e.g., boron-oxygen bond cleavage) using DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.